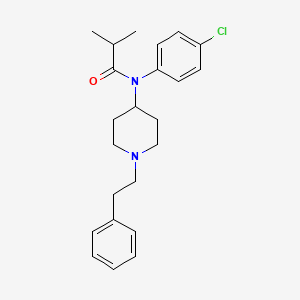
Para-chloroisobutyryl fentanyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “p-Clibf” is a chemical entity known for its unique properties and applications in various fields. It is a part of a broader class of compounds that exhibit significant reactivity and versatility in chemical synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of “p-Clibf” involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce the desired substituents. The reaction conditions typically involve the use of specific catalysts and solvents to ensure high yield and purity. For instance, the hydrophosphination of unsaturated compounds with reagents containing phosphorus-hydrogen bonds is a straightforward and atom-economical strategy for the preparation of various phosphines .
Industrial Production Methods: In industrial settings, the production of “p-Clibf” is scaled up using optimized reaction conditions to ensure consistency and efficiency. This often involves continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Analyse Des Réactions Chimiques
Types of Reactions: “p-Clibf” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its reactive functional groups, which interact with different reagents under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of “p-Clibf” include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary, but they often involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed: The major products formed from the reactions of “p-Clibf” depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
“p-Clibf” has a wide range of applications in scientific research, particularly in chemistry, biology, medicine, and industry In chemistry, it is used as a building block for the synthesis of more complex moleculesIn industry, “p-Clibf” is used in the production of advanced materials and as a catalyst in various chemical processes .
Mécanisme D'action
The mechanism by which “p-Clibf” exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of the target molecules, resulting in the desired chemical or biological effects. The exact mechanism of action depends on the specific application and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to “p-Clibf” include other phosphine derivatives and compounds with similar functional groups. These compounds share some chemical properties but differ in their reactivity and applications.
Uniqueness: What sets “p-Clibf” apart from similar compounds is its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
244195-34-4 |
|---|---|
Formule moléculaire |
C23H29ClN2O |
Poids moléculaire |
384.9 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide |
InChI |
InChI=1S/C23H29ClN2O/c1-18(2)23(27)26(21-10-8-20(24)9-11-21)22-13-16-25(17-14-22)15-12-19-6-4-3-5-7-19/h3-11,18,22H,12-17H2,1-2H3 |
Clé InChI |
YWHLYGSHOQKCJG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


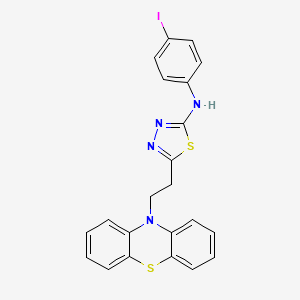
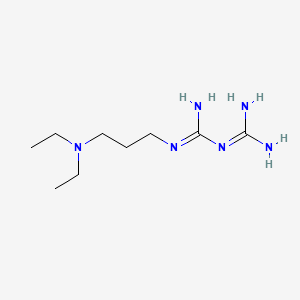




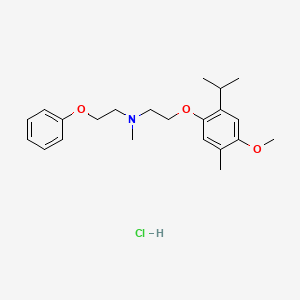
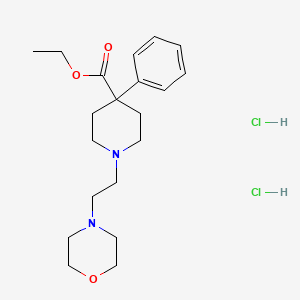
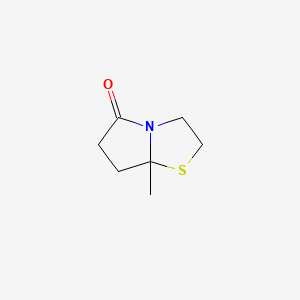
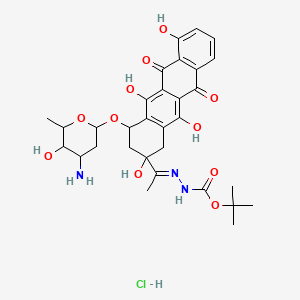

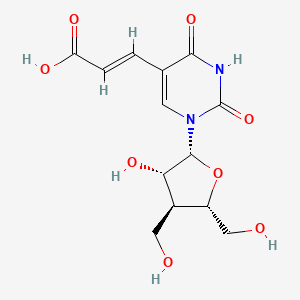

![1-[(8R,9R)-4-amino-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-9-hydroxy-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12779816.png)
